

molecular weight of "Propargyl-PEG1-SS-PEG1-Propargyl"

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Compound of Interest

Compound Name: *Propargyl-PEG1-SS-PEG1-Propargyl*

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Technical Guide: Propargyl-PEG1-SS-PEG1-Propargyl

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the bifunctional, cleavable linker, **Propargyl-PEG1-SS-PEG1-Propargyl**. This reagent is specifically designed for advanced bioconjugation applications where the reversible linkage of molecules is desired. Its structure features two terminal propargyl groups for covalent attachment via click chemistry and a central disulfide bond that can be cleaved under mild reducing conditions. This combination makes it an invaluable tool in drug delivery systems, antibody-drug conjugates (ADCs), and the development of reversible hydrogels. This guide details the molecule's physicochemical properties, a representative experimental protocol for its use, and a workflow visualization of its application.

Physicochemical Properties

The essential properties of **Propargyl-PEG1-SS-PEG1-Propargyl** are summarized below. This linker is a homobifunctional molecule, meaning it has two identical reactive groups.^[1] The single polyethylene glycol (PEG1) units on either side of the central disulfide bond enhance solubility and provide spacing with minimal steric hindrance.^[2]

Property	Value	Reference
Molecular Weight	230.34 g/mol	[2][3]
Chemical Formula	C ₁₀ H ₁₄ O ₂ S ₂	[2][4][5]
CAS Number	1964503-40-9	[2][3][4]
Purity	≥95%	[2][4]
Synonyms	1,2-Bis(2-(prop-2-yn-1-yloxy)ethyl)disulfane	[3]
Appearance	Not specified (typically a solid or oil)	[3]
Storage Conditions	2-8°C or -20°C, keep dry and avoid sunlight	[3][6]

Molecular Structure and Mechanism of Action

Propargyl-PEG1-SS-PEG1-Propargyl is engineered with three key functional components:

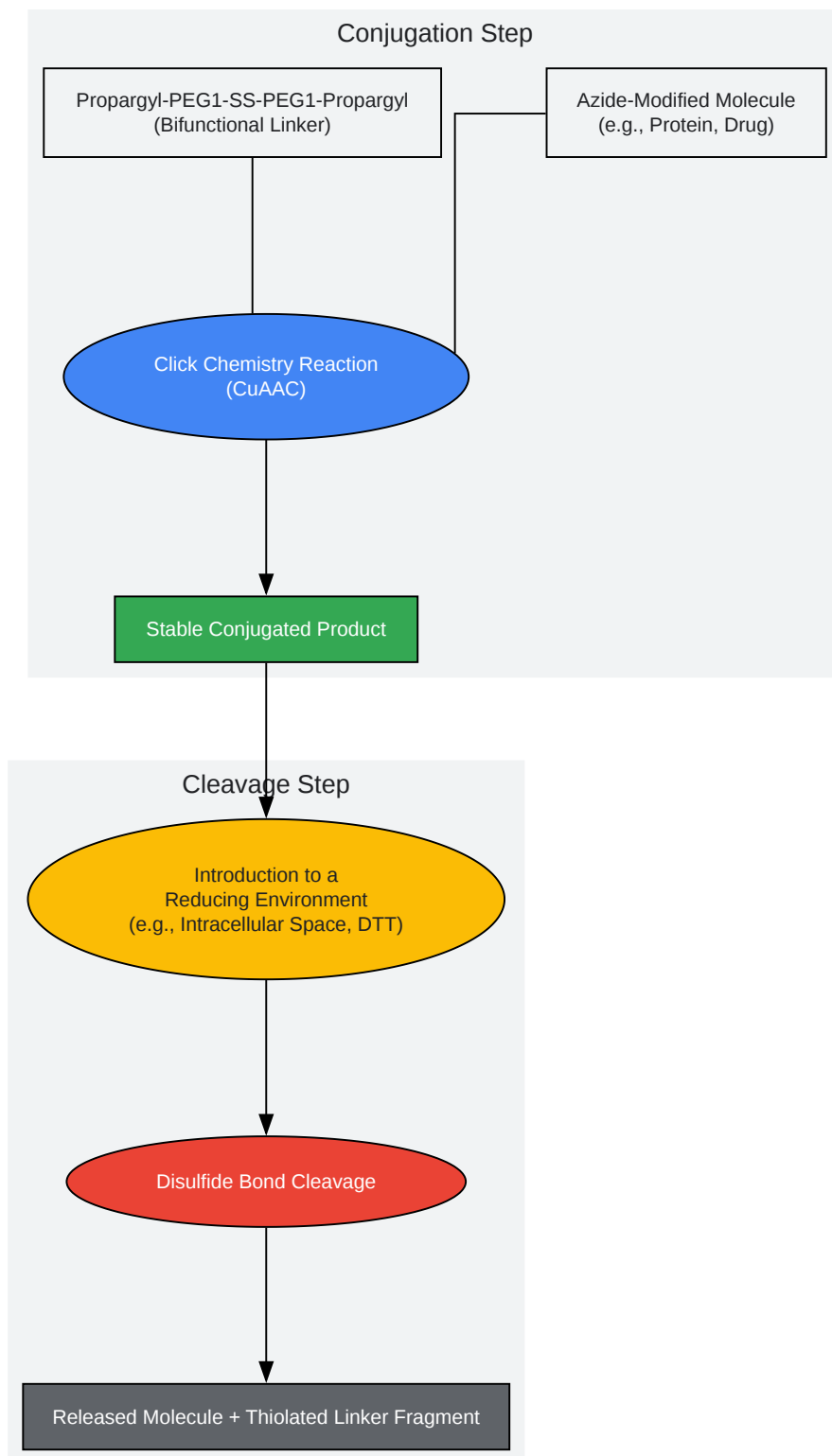
- **Terminal Propargyl Groups:** These alkyne moieties are reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. [1] This allows for the stable conjugation of the linker to molecules bearing an azide group.
- **Central Disulfide Bond (-SS-):** This bond is stable under typical physiological conditions but is readily cleaved in the presence of reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or intracellular glutathione (GSH). [1][2] This feature enables the controlled release of conjugated cargo in a reducing environment, such as the cytoplasm of a cell.
- **PEG1 Spacers:** The short ethylene glycol units improve the aqueous solubility and flexibility of the linker. [2]

This combination of features makes the molecule an ideal cleavable linker for applications requiring the temporary tethering of two distinct molecular entities. [3]

Application Workflow: Conjugation and Cleavage

The primary utility of this linker is in a two-stage process: initial conjugation followed by subsequent cleavage and release. The diagram below illustrates this typical experimental workflow, from the reaction of the linker with an azide-modified molecule to the final release of that molecule in a reducing environment.

Figure 1. General workflow for the application of a cleavable bifunctional linker.



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